5-Bromo-3-(trifluoromethoxy)pyridin-2-amine
Overview
Description
5-Bromo-3-(trifluoromethoxy)pyridin-2-amine is an organic compound with the molecular formula C6H4BrF3N2O. It is a light yellow solid that is used in various chemical research and industrial applications. The compound is known for its unique chemical properties, which make it valuable in the synthesis of other complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(trifluoromethoxy)pyridin-2-amine typically involves the bromination of 3-(trifluoromethoxy)pyridin-2-amine. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The reaction conditions, including temperature, solvent, and reaction time, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(trifluoromethoxy)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-3-(trifluoromethoxy)pyridin-2-amine is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is involved in the synthesis of potential drug candidates.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(trifluoromethoxy)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and the bromine atom contribute to its reactivity and ability to form stable complexes with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 5-Bromo-3-(trifluoromethyl)pyridin-2-amine
Uniqueness
5-Bromo-3-(trifluoromethoxy)pyridin-2-amine is unique due to the presence of both the bromine atom and the trifluoromethoxy group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various chemical syntheses and applications .
Properties
IUPAC Name |
5-bromo-3-(trifluoromethoxy)pyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2O/c7-3-1-4(5(11)12-2-3)13-6(8,9)10/h1-2H,(H2,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KALZNRMUOHPSCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1OC(F)(F)F)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1361852-35-8 | |
Record name | 5-Bromo-3-(trifluoromethoxy)pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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